molecular formula C10H12N4S2 B14913185 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine

Katalognummer: B14913185
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: CTYCVMXMQQELKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. This compound is of interest due to its potential biological activities and its utility in various chemical reactions. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for further functionalization and study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine exerts its effects involves its interaction with various molecular targets. The sulfur and nitrogen atoms in its structure allow it to form hydrogen bonds and coordinate with metal ions, which can influence biological pathways. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is unique due to the combination of its thiophene and pyrimidine rings, which provide a versatile framework for further functionalization and study. This dual-ring structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H12N4S2

Molekulargewicht

252.4 g/mol

IUPAC-Name

2-(2-thiophen-2-ylethylsulfanyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14)

InChI-Schlüssel

CTYCVMXMQQELKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)CCSC2=NC(=CC(=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.